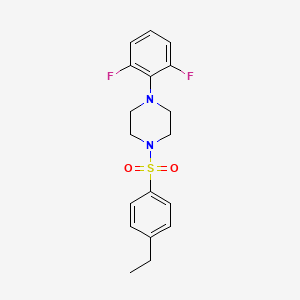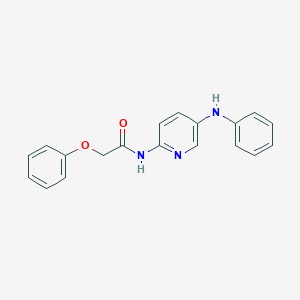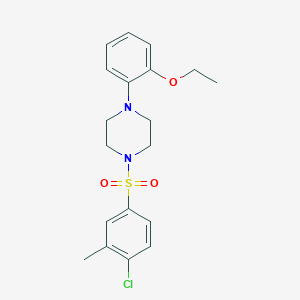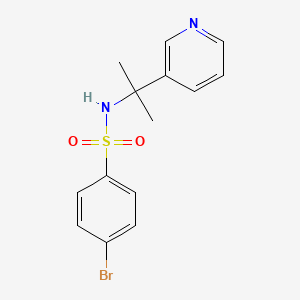
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine (DFPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a piperazine derivative that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
作用机制
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine acts as a ligand for GPCRs, which are transmembrane proteins that play a crucial role in signal transduction. Upon binding to a GPCR, 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine induces conformational changes in the protein, leading to the activation of downstream signaling pathways. This mechanism of action makes 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine a valuable tool for studying GPCR signaling and drug discovery.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine has been found to exhibit various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells by targeting the GPCR CXCR4. It has also been shown to modulate the activity of the neurotransmitter dopamine, making it a potential therapeutic target for neurological disorders such as schizophrenia.
实验室实验的优点和局限性
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine has several advantages for lab experiments, including its high selectivity for GPCRs and its ability to induce conformational changes in proteins. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
For research on 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine include its use as a tool for studying GPCR signaling in various diseases, including cancer, Alzheimer's disease, and schizophrenia. It also has potential applications in drug discovery for these diseases. Additionally, further research is needed to optimize the synthesis method of 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine and improve its solubility and toxicity profile for use in lab experiments.
合成方法
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine can be synthesized using various methods, including the reaction of 2,6-difluoroaniline and 4-ethylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-difluoroaniline and 4-ethylbenzenesulfonyl hydrazide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then subjected to piperazine in the presence of a base such as sodium hydride or potassium carbonate to obtain 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine.
科学研究应用
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine has been found to exhibit various scientific research applications, including its use as a fluorescent probe for detecting protein conformational changes. It has also been used as a ligand for G protein-coupled receptors (GPCRs) and has shown potential in drug discovery for various diseases such as cancer, Alzheimer's disease, and schizophrenia.
属性
IUPAC Name |
1-(2,6-difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2S/c1-2-14-6-8-15(9-7-14)25(23,24)22-12-10-21(11-13-22)18-16(19)4-3-5-17(18)20/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIHOXXTPJLCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B6643112.png)
![5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]phenyl]furan-2-carboxamide](/img/structure/B6643120.png)
![N-[6-(cyclopentylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B6643123.png)
![2-(benzenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6643144.png)
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B6643153.png)


![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B6643175.png)
![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)

![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)

![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
